

Thermochemical Properties of 1-Naphthoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	1-Naphthoic acid	
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Abstract: This technical guide provides a comprehensive overview of the experimental and computational thermochemical data available for **1-naphthoic acid** (C₁₁H₈O₂). It is intended for researchers, scientists, and professionals in the field of drug development and materials science who require accurate thermodynamic parameters for this compound. This document summarizes key quantitative data in tabular format, details the experimental and computational methodologies used for their determination, and presents a visual representation of the experimental workflow for thermochemical analysis.

Introduction

1-Naphthoic acid, also known as α -naphthoic acid, is an aromatic carboxylic acid derived from naphthalene.[1][2] Its thermochemical properties, such as enthalpy of formation, combustion, and sublimation, are crucial for understanding its stability, reactivity, and behavior in various chemical and biological systems. This information is vital for applications in organic synthesis, materials science, and pharmaceutical research. This guide consolidates available data from various scientific sources to provide a centralized and in-depth resource.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical parameters for **1-naphthoic acid** in its solid and gaseous states. All values are reported at the standard temperature of 298.15 K (25 °C) unless otherwise specified.

Table 1: Condensed Phase Thermochemical Data for 1-Naphthoic Acid



Parameter	Symbol	Value (kJ/mol)	Reference
Standard Molar Enthalpy of Combustion	ΔcH°(s)	-5110.7 ± 5.1	[3]
Standard Molar Enthalpy of Formation	ΔfH°(s)	-361.2 ± 5.1	[3]
Standard Molar Enthalpy of Formation	ΔfH°(s)	-366.7 ± 1.3	[1]

Table 2: Gas Phase Thermochemical Data for 1-Naphthoic Acid

Parameter	Symbol	Value (kJ/mol)	Reference
Standard Molar Enthalpy of Sublimation	ΔsubH°	111.4 ± 1.0	[4]
Standard Molar Enthalpy of Formation	ΔfH°(g)	-255.3 ± 1.6	Calculated from[1][4]
Standard Molar Enthalpy of Formation (Computational)	ΔfH°(g)	-217.2 ± 1.8	

Note: The gas phase enthalpy of formation was calculated using the solid phase enthalpy of formation from Colomina, Roux, et al. (1974)[1] and the enthalpy of sublimation from the NIST WebBook[4].

Experimental Protocols

The experimental determination of the thermochemical data presented in this guide relies on well-established calorimetric and effusion techniques. The following sections outline the general methodologies employed in these experiments.



Combustion Calorimetry for Enthalpy of Combustion and Formation

The standard molar enthalpy of combustion of **1-naphthoic acid** was determined using static bomb calorimetry. This technique measures the heat released when a substance is completely combusted in a constant-volume container (a "bomb") filled with excess oxygen.

General Experimental Procedure:

- Sample Preparation: A pellet of high-purity 1-naphthoic acid (approximately 1 gram) is accurately weighed.[3]
- Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire (e.g., platinum or nichrome) is connected to the electrodes, with a cotton thread often used to ensure ignition of the sample.[5] A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
- Oxygen Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[2][3]
- Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The entire assembly is housed in an insulated jacket to minimize heat exchange with the surroundings.[2][3]
- Combustion and Temperature Measurement: The temperature of the water in the calorimeter is monitored until a steady rate of change is observed. The sample is then ignited electrically. The temperature is recorded at regular intervals until a new steady state is reached.[3]
- Data Analysis: The corrected temperature rise is used to calculate the heat of combustion, after accounting for the heat released by the combustion of the fuse wire and any side reactions (e.g., formation of nitric acid). The energy equivalent of the calorimeter is determined by calibrating it with a substance of known heat of combustion, typically benzoic acid.[3] The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law.

Enthalpy of Sublimation Determination



The enthalpy of sublimation, the heat required to change a substance from a solid to a gas at constant temperature and pressure, is a key parameter for deriving gas-phase thermochemical data. The Knudsen effusion method is a common technique for its determination.

General Experimental Procedure:

- Sample Preparation: A small amount of solid 1-naphthoic acid is placed in a Knudsen cell, which is a small container with a very small orifice.
- Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.
- Effusion Measurement: At a given temperature, molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a microbalance.[6]
- Vapor Pressure Calculation: The rate of mass loss is used to calculate the vapor pressure of the substance at that temperature using the Knudsen equation.[6]
- Enthalpy of Sublimation Calculation: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[6]

Computational Thermochemistry

In addition to experimental measurements, computational methods are employed to predict the thermochemical properties of molecules. For **1-naphthoic acid**, the gas-phase enthalpy of formation has been calculated using quantum chemical methods.

Methodology: The computational value for the gas-phase enthalpy of formation of **1-naphthoic acid** reported by Ribeiro da Silva et al. was likely obtained using high-level ab initio or density functional theory (DFT) calculations. These methods involve:

 Geometry Optimization: The three-dimensional structure of the 1-naphthoic acid molecule is optimized to find its lowest energy conformation.

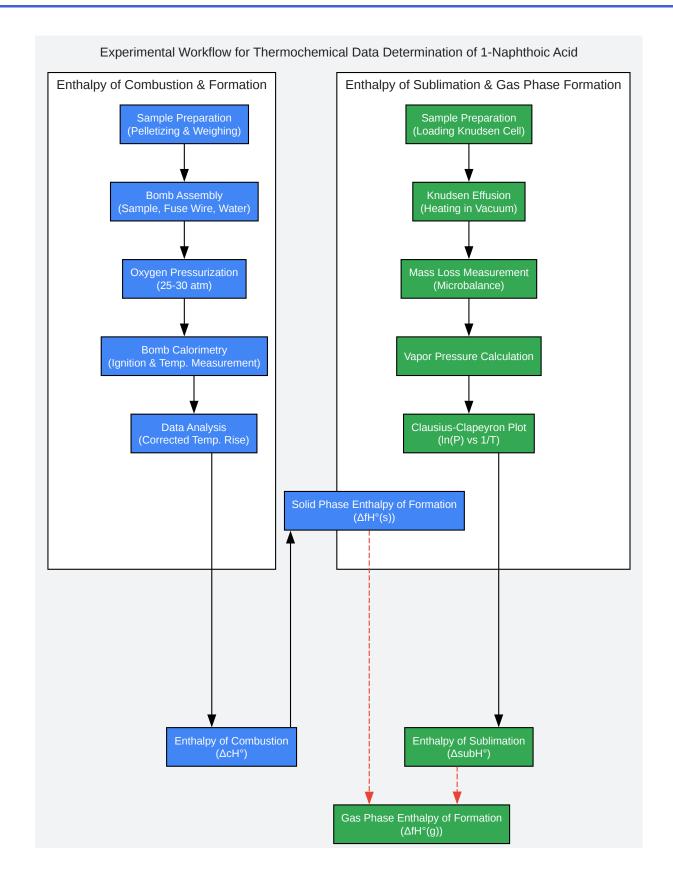


- Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy and thermal corrections.
- Energy Calculation: The total electronic energy of the molecule is calculated at a high level of theory.
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then calculated
 using isodesmic or homodesmotic reactions, which are hypothetical reactions where the
 types of chemical bonds are conserved. This approach helps to cancel out systematic errors
 in the calculations, leading to more accurate results.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the thermochemical properties of **1-naphthoic acid**.





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Caption: Workflow for determining thermochemical properties of **1-naphthoic acid**.



Conclusion

This technical guide has compiled and presented the core thermochemical data for **1-naphthoic acid**, sourced from reputable experimental and computational studies. The provision of detailed experimental methodologies and a clear workflow diagram aims to facilitate a deeper understanding and application of this data for researchers and professionals. The presented values for the enthalpies of formation, combustion, and sublimation serve as a reliable foundation for further research and development involving this compound.

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References

- 1. ivypanda.com [ivypanda.com]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. nsuworks.nova.edu [nsuworks.nova.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. BOMB CALORIMETER Experiment | PDF | Chemistry | Physical Quantities [scribd.com]
- 6. pragolab.cz [pragolab.cz]
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